molecular formula C20H14F2N4 B2913274 N2,N3-bis(4-fluorophenyl)quinoxaline-2,3-diamine

N2,N3-bis(4-fluorophenyl)quinoxaline-2,3-diamine

Cat. No. B2913274
M. Wt: 348.3 g/mol
InChI Key: DKPCKOKYSVPFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LQZ-7I is a chemical compound known for its role as a survivin-targeting inhibitor. Survivin is a member of the inhibitor of apoptosis proteins family, which plays a crucial role in inhibiting cell death and promoting cell division. LQZ-7I has shown significant potential in cancer research due to its ability to inhibit survivin dimerization, thereby inducing apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .

Industrial Production Methods: Industrial production of LQZ-7I typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired quality for research applications .

Chemical Reactions Analysis

Types of Reactions: LQZ-7I primarily undergoes reactions that involve its interaction with survivin. It inhibits survivin dimerization, leading to the degradation of survivin in a proteasome-dependent manner .

Common Reagents and Conditions: The reactions involving LQZ-7I are typically carried out under controlled laboratory conditions, using reagents such as dimethyl sulfoxide (DMSO) for solubilization. The compound is stable under standard laboratory conditions and does not undergo significant degradation .

Major Products Formed: The primary product formed from the reaction of LQZ-7I with survivin is the degradation of survivin itself, leading to the induction of apoptosis in cancer cells .

Scientific Research Applications

LQZ-7I has a wide range of scientific research applications, particularly in the field of cancer research. It has been shown to effectively inhibit the growth of xenograft tumors in vivo and induce survivin loss in tumors. This makes it a valuable tool for studying the role of survivin in cancer and developing potential therapeutic strategies .

In addition to cancer research, LQZ-7I is also used in studies related to apoptosis, cell division, and the development of new anti-cancer molecules. Its ability to selectively target survivin makes it a promising candidate for further research in various biological and medical fields .

Mechanism of Action

LQZ-7I exerts its effects by targeting survivin, a protein that inhibits apoptosis and promotes cell division. By inhibiting survivin dimerization, LQZ-7I induces the degradation of survivin in a proteasome-dependent manner. This leads to the induction of apoptosis in cancer cells, thereby inhibiting their growth and proliferation .

Comparison with Similar Compounds

LQZ-7I is unique in its ability to selectively target survivin and induce its degradation. Similar compounds include LQZ-7 and LQZ-7F, which also inhibit survivin dimerization but with varying degrees of efficacy. LQZ-7I has shown improved cytotoxicity compared to its parent compound LQZ-7, making it a more potent inhibitor of survivin .

List of Similar Compounds:
  • LQZ-7
  • LQZ-7F
  • S12

These compounds share a similar mechanism of action but differ in their potency and selectivity towards survivin .

properties

IUPAC Name

2-N,3-N-bis(4-fluorophenyl)quinoxaline-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4/c21-13-5-9-15(10-6-13)23-19-20(24-16-11-7-14(22)8-12-16)26-18-4-2-1-3-17(18)25-19/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPCKOKYSVPFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.